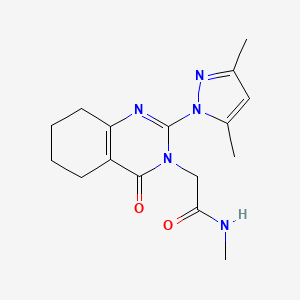
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide is a derivative of pyrazole and quinazoline with potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and related pharmacological effects.
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.302 g/mol
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline and pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Key Findings :
- Cytotoxicity : A study demonstrated that a related compound (5f) had an IC50 value of 5.13 µM in C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) .
- Mechanism of Action : Flow cytometry analysis revealed that compound 5f induced cell cycle arrest primarily in the G0/G1 phase, suggesting its potential as a therapeutic agent against gliomas .
Other Biological Activities
Compounds containing the pyrazole and quinazoline moieties have been reported to possess various pharmacological properties:
- Anticonvulsant : Some derivatives have shown anticonvulsant activity in animal models.
- Analgesic Effects : Certain analogs have demonstrated analgesic properties comparable to traditional pain relief medications .
- Antihypertensive and Antidiabetic Effects : Research indicates that similar compounds may have beneficial effects on blood pressure regulation and glucose metabolism .
Study on Cytotoxic Effects
A recent study explored the cytotoxic effects of a series of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl) ethanone oxime derivatives. Among these, compound 5f was highlighted for its significant activity against C6 glioma cells . The study utilized various assays to evaluate cell viability and apoptosis induction.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5f | 5.13 | C6 Glioma | Apoptosis induction |
| Control | 8.34 | C6 Glioma | Standard chemotherapy |
Pharmacological Profile
Another investigation assessed the analgesic and anti-inflammatory properties of compounds similar to the target molecule. These studies typically involve animal models to evaluate efficacy and safety profiles.
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-8-11(2)21(19-10)16-18-13-7-5-4-6-12(13)15(23)20(16)9-14(22)17-3/h8H,4-7,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEVTYBGIMEPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














